

Hexane-1,4-diol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Hexane-1,4-diol

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Hexane-1,4-diol, a dihydric alcohol, serves as a versatile building block in various chemical syntheses and has garnered interest for its utility in material science and as a probe in studying biological systems. This technical guide provides a detailed overview of its chemical and physical properties, synthesis, reactivity, and spectroscopic characterization.

Core Chemical and Physical Properties

Hexane-1,4-diol is a chiral compound with the chemical formula $C_6H_{14}O_2$. Due to the presence of two hydroxyl groups, it exhibits hydrogen bonding, which significantly influences its physical properties. The following tables summarize its key identifiers and physical characteristics.

Table 1: Chemical Identifiers for **Hexane-1,4-diol**

Identifier	Value	Source
CAS Number	16432-53-4	[1] [2]
Molecular Formula	C ₆ H ₁₄ O ₂	[1]
Molecular Weight	118.17 g/mol	[1]
IUPAC Name	hexane-1,4-diol	[1]
InChI	InChI=1S/C6H14O2/c1-2-6(8)4-3-5-7/h6-8H,2-5H2,1H3	[1] [3]
InChIKey	QVTWBMUAJHVAIJ-UHFFFAOYSA-N	[1] [3]
SMILES	CCC(O)CCCO	[1]

Table 2: Physical Properties of **Hexane-1,4-diol**

Property	Value	Notes	Source
Boiling Point	221.7 °C (rough estimate)	Estimated value.	
Melting Point	26.38 °C (estimate)	Estimated value.	
Density	0.9756 g/cm ³		
Solubility in Water	Soluble	The two hydroxyl groups allow for hydrogen bonding with water.	[4]
Solubility in Organic Solvents	Soluble in polar organic solvents like ethanol and acetone.	"Like dissolves like" principle applies.	[4] [5]
XLogP3	0.4	A measure of lipophilicity.	[1]
Topological Polar Surface Area	40.5 Å ²	[1]	

Synthesis of Hexane-1,4-diol

A common laboratory-scale synthesis of **Hexane-1,4-diol** involves the reduction of a corresponding ketohexanoate ester.

Experimental Protocol: Reduction of a Ketohexanoate Ester

This procedure outlines the synthesis of **Hexane-1,4-diol** from a methyl or ethyl ketohexanoate precursor using lithium aluminum hydride (LiAlH_4) as the reducing agent.

Materials:

- Methyl or Ethyl 4-ketoheptanoate
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Anhydrous sodium sulfate
- Water
- Hydrochloric acid (dilute)
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen or argon).
- A solution of the ketohexanoate ester in anhydrous diethyl ether is added dropwise to the LiAlH_4 suspension with stirring. The rate of addition should be controlled to maintain a gentle reflux.
- After the addition is complete, the reaction mixture is refluxed for several hours to ensure the complete reduction of the ester.
- The reaction is then cooled in an ice bath, and the excess LiAlH_4 is cautiously quenched by the slow, dropwise addition of water, followed by a dilute solution of hydrochloric acid.
- The resulting mixture is filtered to remove the aluminum salts.
- The organic layer is separated using a separatory funnel, and the aqueous layer is extracted several times with diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure using a rotary evaporator to yield crude **Hexane-1,4-diol**.
- The crude product can be purified by fractional distillation under reduced pressure.

Expected Yield: 75-85%^[6]

Chemical Reactivity

The chemical behavior of **Hexane-1,4-diol** is primarily dictated by its two hydroxyl groups, which can undergo typical alcohol reactions such as esterification and etherification. Its bifunctional nature makes it a valuable monomer in polymerization reactions.

Esterification

Hexane-1,4-diol readily reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst to form esters.

Experimental Protocol: Fischer Esterification of Hexane-1,4-diol

This protocol describes the acid-catalyzed esterification of **Hexane-1,4-diol** with a carboxylic acid.

Materials:

- **Hexane-1,4-diol**
- Carboxylic acid (e.g., acetic acid)
- Concentrated sulfuric acid (catalyst)
- Toluene or another suitable solvent for azeotropic removal of water
- Dean-Stark apparatus
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer
- Separatory funnel
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous magnesium sulfate

Procedure:

- **Hexane-1,4-diol**, the carboxylic acid, and a catalytic amount of concentrated sulfuric acid are dissolved in toluene in a round-bottom flask.
- The flask is equipped with a Dean-Stark apparatus and a reflux condenser.
- The reaction mixture is heated to reflux. The water formed during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap.
- The reaction is monitored (e.g., by TLC or GC) until the starting material is consumed.
- After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.
- The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester.
- The product can be purified by distillation or chromatography.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and purity assessment of **Hexane-1,4-diol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy provide detailed information about the molecular structure.

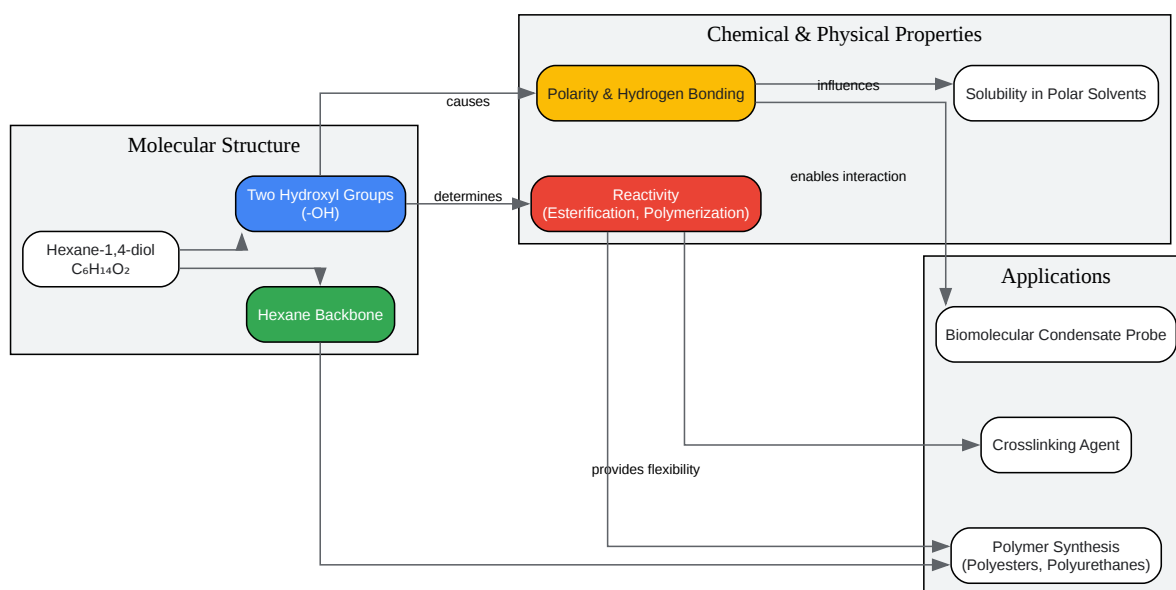
- ^1H NMR: The proton NMR spectrum will show characteristic signals for the protons on the carbon backbone and the hydroxyl protons. The chemical shifts, splitting patterns (multiplicity), and integration of these signals can be used to confirm the structure.
- ^{13}C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, confirming the carbon skeleton.^[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **Hexane-1,4-diol** is characterized by a broad absorption band in the region of $3200\text{--}3600\text{ cm}^{-1}$, which is indicative of the O-H stretching vibration of the hydroxyl groups due to hydrogen bonding. Strong absorptions in the $2850\text{--}3000\text{ cm}^{-1}$ region correspond to C-H stretching vibrations of the alkyl chain. The C-O stretching vibrations typically appear in the $1000\text{--}1260\text{ cm}^{-1}$ region.

Logical Relationships of Hexane-1,4-diol Properties

The following diagram illustrates the relationship between the structure of **Hexane-1,4-diol** and its properties and applications.



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Structure-Property-Application Relationship of **Hexane-1,4-diol****Need Custom Synthesis?**

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